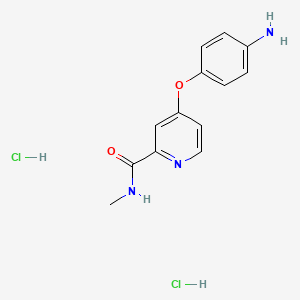

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

Vue d'ensemble

Description

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C13H15Cl2N3O2 and its molecular weight is 316.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is the MET protein . The MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration .

Mode of Action

The compound interacts with the MET protein through key hydrogen bonds . This interaction is based on the analysis of the binding patterns of other known MET protein inhibitors, such as cabozantinib and BMS-777607 . The compound’s interaction with the MET protein leads to changes in the protein’s activity, affecting its role in cellular processes .

Biochemical Pathways

The interaction of this compound with the MET protein affects various biochemical pathways. These pathways are primarily related to cell survival, growth, and migration . The downstream effects of these pathways can lead to changes in cellular behavior and function .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic characteristics in animal models . These characteristics can impact the compound’s bioavailability, determining how effectively it can reach its target and exert its effects .

Result of Action

The action of this compound on the MET protein results in significant cellular effects. For instance, it has been observed to induce apoptosis (programmed cell death) in A549 cells, a type of lung cancer cell . It also blocks these cells mainly in the G0/G1 phase, inhibiting their growth and proliferation .

Activité Biologique

4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride, also known as APMC, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of APMC is characterized by the presence of a pyridine ring, an amine group, and a carboxamide functional group. Its chemical formula is CHClNO, with a molecular weight of approximately 288.15 g/mol. The compound's synthesis typically involves the reaction of 4-aminophenol with N-methylpyridine-2-carboxamide under specific conditions to yield the dihydrochloride salt.

Antitumor Activity

APMC has shown promising results as an antitumor agent in various studies. In vitro experiments have demonstrated that APMC inhibits the proliferation of several human cancer cell lines, including breast, liver, and lung cancers. The compound's mechanism of action primarily involves the inhibition of specific kinases associated with cancer cell growth and survival.

Table 1: Antitumor Activity of APMC

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver) | 62.96 | Aurora-B kinase inhibition |

| MCF-7 (breast) | 45.00 | Inhibition of DNA/RNA/protein synthesis |

| A549 (lung) | 55.00 | Targeting cell cycle regulation |

The compound was found to exhibit IC values comparable to or better than established anticancer drugs like sorafenib, indicating its potential as a lead compound for further development .

The biological activity of APMC is attributed to its ability to interfere with multiple signaling pathways involved in tumor progression:

- Kinase Inhibition : APMC selectively inhibits Aurora-B kinase, which plays a critical role in mitosis and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Antimetabolic Effects : Studies have shown that APMC disrupts DNA and RNA synthesis, which is crucial for cancer cell proliferation. The compound's antimetabolic activity correlates closely with its antiproliferative effects .

Case Studies

Several case studies have highlighted the efficacy of APMC in preclinical models:

- Study on HepG2 Cells : In a study evaluating the cytotoxic effects on HepG2 cells, APMC demonstrated significant growth inhibition with an IC value of 62.96 µM. The results suggested that APMC could be a viable candidate for treating hepatocellular carcinoma .

- Comparative Analysis with Sorafenib : In comparative studies against sorafenib, APMC exhibited similar or superior antiproliferative effects across various tumor cell lines, suggesting that structural modifications in APMC may enhance its therapeutic potential .

Antimicrobial Activity

In addition to its antitumor properties, APMC has shown moderate antibacterial activity against several bacterial strains:

Table 2: Antimicrobial Activity of APMC

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

| Proteus vulgaris | 10 |

These findings indicate that APMC may also serve as a potential antimicrobial agent, although further investigations are necessary to elucidate this aspect fully .

Applications De Recherche Scientifique

Cancer Therapy

One of the primary applications of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is in cancer treatment. It serves as an intermediate in the synthesis of Sorafenib, a multikinase inhibitor used for treating various cancers, including renal cell carcinoma and hepatocellular carcinoma .

Case Study: Sorafenib Synthesis

- Background : Sorafenib is a well-known anticancer drug that inhibits multiple kinases involved in tumor growth and angiogenesis.

- Synthesis : The synthesis of Sorafenib involves the reaction of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide with specific reagents under controlled conditions to yield the final product .

Angiogenesis Inhibition

Research indicates that compounds related to 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide can inhibit angiogenesis, which is crucial in tumor progression. The compound's ability to interfere with vascular endothelial growth factor (VEGF) signaling pathways positions it as a potential therapeutic agent for diseases characterized by abnormal blood vessel growth .

Kinase Inhibition

The compound has been studied for its potential as a Raf kinase inhibitor. Raf kinases are pivotal in the MAPK/ERK signaling pathway, which is often dysregulated in cancers. By inhibiting this pathway, the compound may help control tumor cell proliferation and survival .

Comparative Data Table

Propriétés

IUPAC Name |

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2.2ClH/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10;;/h2-8H,14H2,1H3,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHIFUDHRHLAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.